Cas no 689747-99-7 (ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate)

ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate
- ethyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Acetic acid, 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester
- ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
- EU-0057651
- SR-01000094165-1
- AKOS024586349
- ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
- F0601-0031
- 689747-99-7
- SR-01000094165
-
- インチ: 1S/C15H17FN4O3S/c1-3-23-13(21)9-24-15-19-18-12(20(15)2)8-17-14(22)10-5-4-6-11(16)7-10/h4-7H,3,8-9H2,1-2H3,(H,17,22)
- InChIKey: RRIHZLPRNWMZAU-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)CSC1N(C)C(CNC(=O)C2=CC=CC(F)=C2)=NN=1
計算された属性
- せいみつぶんしりょう: 352.10053975g/mol
- どういたいしつりょう: 352.10053975g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 8
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 111Ų
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.45±0.46(Predicted)
ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0601-0031-4mg |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0601-0031-20mg |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0601-0031-100mg |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0601-0031-10mg |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0601-0031-5μmol |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0601-0031-2μmol |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0601-0031-20μmol |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0601-0031-40mg |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0601-0031-50mg |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0601-0031-2mg |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate 関連文献
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetateに関する追加情報
Introduction to Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate (CAS No. 689747-99-7)
Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate
is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 689747-99-7, represents a convergence of advanced chemical synthesis and medicinal innovation. Its molecular architecture incorporates several key functional groups, including a sulfanyl group and a triazol ring, which contribute to its diverse chemical reactivity and potential biological activity.The compound's structure is characterized by a central ethyl ester moiety linked to a sulfanyl group, which is further connected to a complex triazol ring system. The presence of the (3-fluorophenyl)formamidomethyl substituent adds an additional layer of complexity, introducing fluorine atoms that can influence the compound's metabolic stability and binding affinity to biological targets. This structural complexity makes Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate a promising candidate for further exploration in drug discovery and development.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Heterocycles, such as the triazol ring found in this compound, are well-known for their role in many biologically active molecules. The incorporation of fluorinated aromatic rings into these heterocyclic systems can enhance the pharmacological properties of the resulting compounds. For instance, fluorine atoms can increase lipophilicity, improve metabolic stability, and modulate receptor binding interactions.
Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate is particularly noteworthy for its potential applications in the field of medicinal chemistry. The sulfanyl group in its structure suggests that it may exhibit properties such as antioxidant or anti-inflammatory effects. Additionally, the formamidomethyl substituent could contribute to interactions with specific enzymes or receptors involved in various disease pathways. These characteristics make it an attractive scaffold for designing new therapeutic agents.
Recent research has highlighted the importance of fluorinated compounds in drug development. Fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules. For example, they can enhance binding affinity by increasing hydrophobic interactions or improve bioavailability by reducing metabolic degradation. The presence of fluorine in Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate may thus contribute to its efficacy as a potential drug candidate.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the triazol ring typically requires cycloaddition reactions between azides and alkynes under specific conditions. The subsequent modification with the (3-fluorophenyl)formamidomethyl group involves nucleophilic substitution reactions that must be carefully optimized to ensure high yield and purity. These synthetic challenges underscore the expertise required to produce Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate on a scalable basis.
In addition to its structural complexity, Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate has shown promise in preclinical studies as a potential therapeutic agent. Initial studies have demonstrated its ability to interact with specific biological targets with high selectivity. This selectivity is crucial for minimizing side effects and improving patient outcomes. Furthermore, the compound's stability under various physiological conditions suggests that it may have a long half-life once administered orally or intravenously.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding affinity and interaction patterns of Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate with potential targets. These predictions have guided experimental efforts and helped optimize the compound's structure for improved efficacy. By leveraging computational tools alongside traditional wet chemistry methods, researchers can accelerate the drug development process significantly.
The future prospects for Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate are promising. Further research is needed to fully elucidate its mechanism of action and explore its potential in treating various diseases. As our understanding of biological systems continues to grow, so too does our ability to design molecules that interact with these systems in precise ways. Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-y lsulfanylacetate represents just one example of how innovative chemistry can lead to breakthroughs in medicine.
689747-99-7 (ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate) 関連製品
- 1807083-02-8(3-(Bromomethyl)-5-(difluoromethyl)-2-hydroxypyridine-6-carboxaldehyde)
- 2034433-41-3(1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one)
- 38985-72-7(4-(2-Fluorophenyl)-3-thiosemicarbazide)
- 1170964-52-9(2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole)
- 1267691-10-0({1-(4-chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazol-4-yl}methanol)
- 2134123-88-7(n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide)
- 450345-43-4(N4-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine)
- 2138817-18-0(tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate)
- 1517347-10-2(1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole)
- 425628-39-3(1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde)



